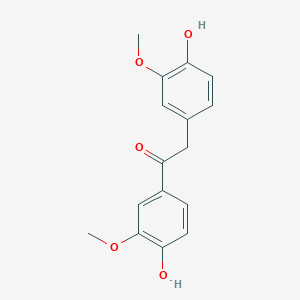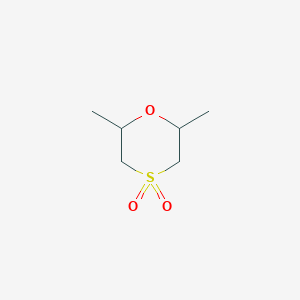
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide is a chemical compound with the molecular formula C6H12O3S. It is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4-oxathiane 4,4-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-1,4-oxathiane with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like sulfuric acid or hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur and oxygen atoms in the ring structure, which can act as reactive sites .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to reduce the dioxide functionality.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides .
Applications De Recherche Scientifique
2,6-Dimethyl-1,4-oxathiane 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1,4-oxathiane 4,4-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo redox reactions, influencing cellular processes and signaling pathways. Its ability to donate or accept electrons makes it a versatile molecule in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Oxathiane: A related compound without the dioxide functionality, used in similar applications but with different reactivity.
2,6-Dimethyl-1,4-thioxane: Another sulfur-containing heterocycle with distinct chemical properties.
1,4-Oxathiin: A compound with a similar ring structure but different substituents, used in the synthesis of fungicides
Uniqueness
Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .
Propriétés
Numéro CAS |
6633-86-9 |
|---|---|
Formule moléculaire |
C6H12O3S |
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
2,6-dimethyl-1,4-oxathiane 4,4-dioxide |
InChI |
InChI=1S/C6H12O3S/c1-5-3-10(7,8)4-6(2)9-5/h5-6H,3-4H2,1-2H3 |
Clé InChI |
BYFBUKDTCFHYTP-UHFFFAOYSA-N |
SMILES canonique |
CC1CS(=O)(=O)CC(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)

amino}benzoate](/img/structure/B14730682.png)
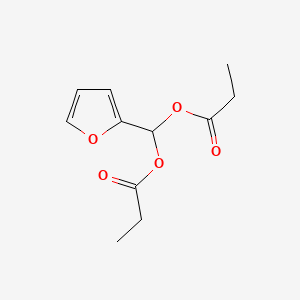


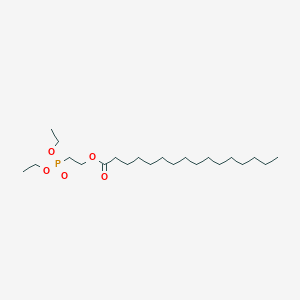
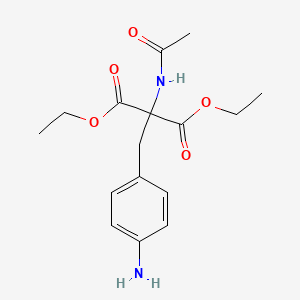
![Ethyl 2-[1,3-benzodioxol-5-yl(hydroxy)(3,4,5-trimethoxyphenyl)methyl]butanoate](/img/structure/B14730732.png)

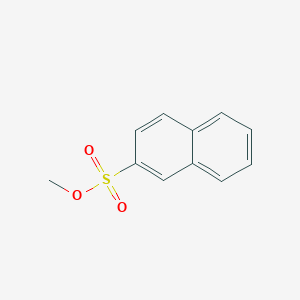

![N-benzyl-2-[(4-ethoxyphenyl)carbamoyl-(2-methylpropyl)amino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14730749.png)
